molecular formula C8H4Cl3N2NaO5S B13862435 sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate

sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate

Cat. No.: B13862435
M. Wt: 369.5 g/mol
InChI Key: WRVGRVNKPDJPKG-UHFFFAOYSA-M
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Description

Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is a chemical compound with the molecular formula C8H4Cl3N2O5SNa It is a derivative of benzenesulfonic acid and is characterized by the presence of three chlorine atoms and two carbamoyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene followed by the introduction of carbamoyl groups. The process begins with the dissolution of 2,4,5-trichlorobenzene in carbon disulfide, followed by the addition of concentrated sulfuric acid to achieve sulfonation. The resulting product is then treated with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The carbamoyl groups may also play a role in binding to biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H4Cl3N2NaO5S

Molecular Weight

369.5 g/mol

IUPAC Name

sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate

InChI

InChI=1S/C8H5Cl3N2O5S.Na/c9-3-1(7(12)14)4(10)5(11)6(19(16,17)18)2(3)8(13)15;/h(H2,12,14)(H2,13,15)(H,16,17,18);/q;+1/p-1

InChI Key

WRVGRVNKPDJPKG-UHFFFAOYSA-M

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)S(=O)(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

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